molecular formula C26H38N2O4S5 B1250504 Lissoclibadin 2

Lissoclibadin 2

Cat. No. B1250504
M. Wt: 602.9 g/mol
InChI Key: MGWYCLOYGLKCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lissoclibadin 2 is an organosulfur heterocyclic compound isolated from the ascidian Lissoclinum badium. It has been shown to exhibit cytotoxicity against human cancer cell lines. It has a role as an animal metabolite, an antineoplastic agent and a marine metabolite. It is an aromatic ether, an aryl sulfide, an organosulfur heterocyclic compound, an organic heterotricyclic compound and a tertiary amino compound.

Scientific Research Applications

Cancer Research and Cytotoxic Effects Lissoclibadin 2, a compound isolated from the ascidian Lissoclinum cf. badium, has shown promising results in cancer research. Studies have indicated its potent cytotoxic effects against various human cancer cell lines, including colon, breast, renal, and non-small-cell lung cancer cell lines. Notably, lissoclibadin 2 demonstrated stronger inhibitory activity than the anticancer drug cisplatin in some cases. It also showed notable stability in rat plasma and did not exhibit toxicity following a 50 mg/kg single treatment in mice, highlighting its potential as a safe and effective anticancer agent (Oda et al., 2007).

Antimicrobial Activity Apart from its anticancer properties, lissoclibadin 2 has demonstrated antimicrobial activity. It inhibited the growth of the marine bacterium Ruegeria atlantica and showed antifungal activity against Mucor hiemalis, indicating its potential as a broad-spectrum antimicrobial agent (Liu et al., 2004).

Effects on IL-8 Production In a study examining the effects of various compounds isolated from Lissoclinum cf. badium on IL-8 production in a promyelocytic leukemia cell line, lissoclibadin 2 was found to increase IL-8 production in a dose-dependent manner. This finding suggests a potential role for lissoclibadin 2 in modulating immune responses, particularly in the context of inflammatory diseases (Oda et al., 2006).

properties

Product Name

Lissoclibadin 2

Molecular Formula

C26H38N2O4S5

Molecular Weight

602.9 g/mol

IUPAC Name

2-[4-[2-(dimethylamino)ethyl]-1,2,7,8-tetramethoxy-3,9-bis(methylsulfanyl)benzo[c][1,2,5]benzotrithiepin-10-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C26H38N2O4S5/c1-27(2)13-11-15-21(33-9)18(30-6)20(32-8)26-23(15)35-25-19(31-7)17(29-5)22(34-10)16(12-14-28(3)4)24(25)36-37-26/h11-14H2,1-10H3

InChI Key

MGWYCLOYGLKCFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=C2C(=C(C(=C1SC)OC)OC)SSC3=C(C(=C(C(=C3S2)OC)OC)SC)CCN(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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